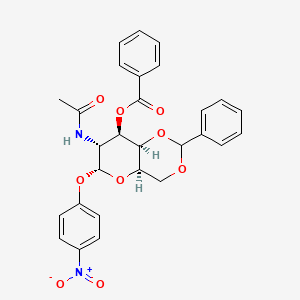

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate

描述

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate is a complex organic compound with a molecular formula of C28H26N2O9 and a molecular weight of 534.521. This compound features a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system, making it of interest in various scientific fields.

化学反应分析

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C28H26N2O9

- Molecular Weight : 534.51 g/mol

- CAS Number : 58707-22-5

The compound features a nitrophenyl group, which enhances its reactivity and makes it suitable for various synthetic applications. Its structural complexity allows it to function as a glycosyl donor in glycosylation reactions.

Glycosylation Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate is primarily utilized in glycosylation reactions to synthesize more complex oligosaccharides. The presence of the nitrophenyl group allows for regioselective modifications, which are crucial in carbohydrate chemistry.

Case Study : In a study by Petitou et al., the compound was used to synthesize various derivatives of 2-acetamido-2-deoxy-galactopyranosides, demonstrating its utility in generating biologically relevant glycosides .

Biochemical Assays

This compound serves as a substrate in biochemical assays to study enzyme activity, particularly glycosidases. The release of the nitrophenol moiety upon enzymatic cleavage can be quantitatively measured, providing insights into enzyme kinetics.

Example Application : In proteomics research, the compound has been employed to investigate the specificity and activity of glycoside hydrolases, which are essential for carbohydrate metabolism .

Drug Development

The compound's structural features make it a candidate for developing inhibitors targeting glycosidases involved in pathogenic processes. By modifying the nitrophenyl group or the sugar moiety, researchers can create potent inhibitors that may serve as therapeutic agents.

Research Insight : Studies have indicated that derivatives of this compound can inhibit specific glycosidases related to diseases such as cancer and bacterial infections .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. Detailed studies on its molecular targets and pathways are still ongoing .

相似化合物的比较

Similar Compounds

[(4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-olate]: Shares a similar hexahydropyrano[3,2-d][1,3]dioxin ring system but differs in functional groups.

[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a]: Contains a similar core structure with additional functional groups.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate is unique due to its specific combination of functional groups and the presence of the nitrophenoxy moiety, which imparts distinct chemical and biological properties.

生物活性

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside 3-benzoate (C28H26N2O9) is a complex organic compound notable for its significant biological activities, particularly in the context of glycosidase assays and enzyme kinetics. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features several key functional groups that contribute to its biological activity:

- Nitrophenyl Group : Enhances absorbance properties, facilitating spectroscopic studies.

- Acetamido Group : Increases solubility and reactivity.

- Benzylidene Protecting Group : Provides stability while allowing specific interactions with enzymes.

This structural complexity allows for interactions with various carbohydrate-targeting enzymes, making it a valuable tool in biochemical research.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and selective acylation. The reaction conditions must be carefully controlled to ensure high yields and purity.

Glycosidase Substrate

One of the primary biological activities of this compound is its role as a substrate in glycosidase assays. Its structure allows it to interact effectively with glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This interaction is critical for studying enzyme kinetics and carbohydrate metabolism.

Key Findings :

- The compound serves as an effective substrate for various glycosidases, enabling researchers to elucidate enzyme mechanisms and substrate specificity.

- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to quantitatively measure binding interactions.

Spectroscopic Studies

The nitrophenyl group enhances the compound's absorbance properties, making it suitable for spectroscopic studies. These studies are crucial for understanding the dynamics of enzyme-substrate interactions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Enzyme Kinetics : Research has demonstrated that this compound can be used to study the kinetics of glycosidases effectively. For instance, a study showed that varying concentrations of the compound allowed for detailed kinetic analysis of enzyme activity .

- Binding Affinity Studies : Molecular docking studies have provided insights into the binding sites and affinities of glycosidases when interacting with this compound. These studies revealed that the structural features significantly influence binding efficiency .

- Comparative Analysis : Compared to similar compounds lacking such structural complexity, this compound exhibited superior stability and reactivity in biochemical assays .

Applications

The unique properties of this compound make it valuable in various research applications:

- Biochemical Research : Used extensively in proteomics and carbohydrate chemistry.

- Drug Development : Potential applications in designing inhibitors for glycosidases.

属性

IUPAC Name |

[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O9/c1-17(31)29-23-25(38-26(32)18-8-4-2-5-9-18)24-22(16-35-27(39-24)19-10-6-3-7-11-19)37-28(23)36-21-14-12-20(13-15-21)30(33)34/h2-15,22-25,27-28H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXCAZPTAQWMO-SRMQOGAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858184 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58707-22-5 | |

| Record name | 4-Nitrophenyl 2-acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。